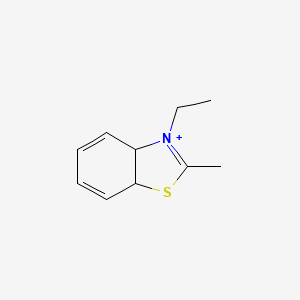![molecular formula C20H23BrN2O2S B12472659 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12472659.png)
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a brominated butyl group, an indole moiety, and a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the bromination of butan-2-yl can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, and the sulfonamide group can be added via sulfonyl chloride reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of indole derivatives with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(1H-indol-3-yl)ethanone: Shares the indole and bromine functionalities.
3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone: Contains an indole moiety and is used in similar synthetic applications.
Uniqueness
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its combination of a brominated butyl group, an indole moiety, and a benzenesulfonamide structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C20H23BrN2O2S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23BrN2O2S/c1-15(10-12-21)16-6-8-18(9-7-16)26(24,25)23-13-11-17-14-22-20-5-3-2-4-19(17)20/h2-9,14-15,22-23H,10-13H2,1H3 |
InChI-Schlüssel |
KRWAVJGJXLIJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472581.png)

![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12472593.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12472594.png)
![5-Chloro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12472596.png)
![4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B12472601.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472618.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12472640.png)
![2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12472661.png)

